molecular formula C15H19ClN2O3 B8486439 Benzenepropanamide, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro- CAS No. 122186-92-9

Benzenepropanamide, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-

Cat. No. B8486439
Key on ui cas rn: 122186-92-9
M. Wt: 310.77 g/mol
InChI Key: KQGRDMPLCFDBTH-UHFFFAOYSA-N
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Patent
US04883815

Procedure details

8.15 g (0.025 mol) of methyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate are stirred at room temperature for 30 hours in 200 ml of a solution of ammonia in methanol. After concentration of the solution the residue is extracted with methylene chloride/water, dried with magnesium sulfate, the solvent is distilled in a vacuum. The residue is chromatographed on silica gel with chloroform-methanol (9:1). Recrystallization from methanol/ether yields 2-(4-acetamidobutyryl)-5-chlorohydrocinnamide as white crystals with melting point 149°-151°.
Name
methyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][CH2:7][C:8]([C:10]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:11]=1[CH2:12][CH2:13][C:14](OC)=[O:15])=[O:9])(=[O:3])[CH3:2].[NH3:23]>CO>[CH3:2][C:1]([NH:4][CH2:5][CH2:6][CH2:7][C:8]([C:10]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:11]=1[CH2:12][CH2:13][C:14]([NH2:23])=[O:15])=[O:9])=[O:3]

Inputs

Step One
Name
methyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate
Quantity
8.15 g
Type
reactant
Smiles
C(C)(=O)NCCCC(=O)C1=C(CCC(=O)OC)C=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
solution
Quantity
200 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After concentration of the solution the residue is extracted with methylene chloride/water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with chloroform-methanol (9:1)
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol/ether

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NCCCC(=O)C1=C(C=C(C=C1)Cl)CCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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